N-tert-butyl-1-[(2-chlorophenyl)carbonyl]piperidine-4-carboxamide
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Overview
Description
N-tert-butyl-1-(2-chlorobenzoyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a tert-butyl group, a chlorobenzoyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-1-(2-chlorobenzoyl)piperidine-4-carboxamide typically involves the reaction of tert-butyl benzoate with nitriles in the presence of a catalyst. One efficient method involves using Zn(ClO4)2·6H2O as a catalyst under solvent-free conditions at 50°C. This reaction yields N-tert-butyl amides in high yields (87-97%) within a short reaction time (1-5 hours) depending on the type of nitrile used .
Industrial Production Methods
Industrial production of N-tert-butyl-1-(2-chlorobenzoyl)piperidine-4-carboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-1-(2-chlorobenzoyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-tert-butyl-1-(2-chlorobenzoyl)piperidine-4-carboxamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N-tert-butyl-1-(2-chlorobenzoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
N-tert-butyl-1-(2-chlorobenzoyl)piperidine-4-carboxamide can be compared with other piperidine derivatives, such as:
N-tert-butyl-1-(4-chlorobenzoyl)piperidine-4-carboxamide: Similar structure but with a different position of the chlorine atom on the benzoyl group.
N-tert-butyl-1-(2-chlorobenzyl)-4-piperidinecarboxamide: Similar structure but with a benzyl group instead of a benzoyl group.
These compounds share structural similarities but may exhibit different chemical reactivity and biological activity due to variations in their substituents.
Conclusion
N-tert-butyl-1-(2-chlorobenzoyl)piperidine-4-carboxamide is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure allows it to participate in diverse chemical reactions and serve as a valuable tool in the synthesis of complex molecules. The compound’s applications in chemistry, biology, medicine, and industry highlight its importance and potential for future research and development.
Properties
Molecular Formula |
C17H23ClN2O2 |
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Molecular Weight |
322.8 g/mol |
IUPAC Name |
N-tert-butyl-1-(2-chlorobenzoyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C17H23ClN2O2/c1-17(2,3)19-15(21)12-8-10-20(11-9-12)16(22)13-6-4-5-7-14(13)18/h4-7,12H,8-11H2,1-3H3,(H,19,21) |
InChI Key |
VGBUVIDDONYNAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCN(CC1)C(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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